1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine
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Overview
Description
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine is a compound belonging to the benzotriazine family Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring This specific compound is characterized by the presence of a hydroxy group at position 1, a nitro group at position 7, and an amine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine typically involves the nitration of 1-hydroxy-7H-1,2,4-benzotriazin-3-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at position 7.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of 1-oxo-7-nitro-7H-1,2,4-benzotriazin-3-amine.
Reduction: Formation of 1-hydroxy-7-amino-7H-1,2,4-benzotriazin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydroxy and amine groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-7H-1,2,4-benzotriazin-3-amine
- 1-hydroxy-7-chloro-7H-1,2,4-benzotriazin-3-amine
- 1-hydroxy-7-methyl-7H-1,2,4-benzotriazin-3-amine
Uniqueness
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Properties
CAS No. |
1016-90-6 |
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Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
1-hydroxy-7-nitro-7H-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C7H7N5O3/c8-7-9-5-2-1-4(12(14)15)3-6(5)11(13)10-7/h1-4,13H,(H2,8,10) |
InChI Key |
NHMLUNKMFNFIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN(C2=CC1[N+](=O)[O-])O)N |
Origin of Product |
United States |
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